4-Bromo-2-(2-hydroxyethyl)phenol
Overview
Description
4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(2-hydroxyethyl)phenol is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of 4-Bromo-2-(2-hydroxyethyl)phenol are not detailed in the search results.Physical And Chemical Properties Analysis
4-Bromo-2-(2-hydroxyethyl)phenol has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .Scientific Research Applications
Application in Industrial Microbiology and Biotechnology
Specific Scientific Field
The specific scientific field is Industrial Microbiology and Biotechnology .
Comprehensive and Detailed Summary of the Application
“4-Bromo-2-(2-hydroxyethyl)phenol” is used in the synthesis of 4-substituted-2,3-dihydrobenzofurans . This compound is a key intermediate for synthesizing a melatonin receptor agonist and sodium hydrogen exchange compounds .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves the microbial hydroxylation of o-bromophenylacetic acid, which provides 2-bromo-5-hydroxyphenylacetic acid . This enables a route to the key intermediate 4-bromo-2,3-dihydrobenzofuran . Pd-mediated coupling reactions of 4-bromo-2,3-dihydrobenzofuran provide easy access to the 4-substituted-2,3-dihydrobenzofurans .
Thorough Summary of the Results or Outcomes Obtained
The outcome of this process is the successful synthesis of 4-substituted-2,3-dihydrobenzofurans . These compounds are significant in medicinal chemistry programs, particularly in the development of melatonin receptor agonists and sodium hydrogen exchange programs .
In addition, 4-Bromophenol, a type of bromophenol which is structurally similar to “4-Bromo-2-(2-hydroxyethyl)phenol”, is known to be a metabolite in various organisms including mice, rats, and humans . This suggests that “4-Bromo-2-(2-hydroxyethyl)phenol” might also have potential applications in biochemical research or environmental science as a tracer or indicator compound .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVPANHDBWIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617135 | |
Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-hydroxyethyl)phenol | |
CAS RN |
198277-06-4 | |
Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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